molecular formula C6H8N4O B1330094 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile CAS No. 5346-53-2

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1330094
CAS RN: 5346-53-2
M. Wt: 152.15 g/mol
InChI Key: FOZZJAVSCUBGPM-UHFFFAOYSA-N
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Patent
US04705793

Procedure details

A solution of 2-hydroxyethylhydrazine (38.9 g.) in EtOH (425 ml.) was heated to 50° while a solution of ethoxymethylenemalononitrile (52 g.) in warm EtOH (250 ml.) was added over a period of ten minutes. The last of this material was washed into the reaction flask with EtOH (50 ml.), and the mixture was heated under reflux for 2.5 hours. The resulting solution was allowed to cool to room temperature overnight. The golden-brown crystals which formed were collected by filtration, washed with ether, and dried in vacuo at room temperature to give 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (45.57 g.): m.p. 158°-160 °.
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
425 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][NH2:5].C(O[CH:9]=[C:10]([C:13]#[N:14])[C:11]#[N:12])C>CCO>[NH2:14][C:13]1[N:4]([CH2:3][CH2:2][OH:1])[N:5]=[CH:9][C:10]=1[C:11]#[N:12]

Inputs

Step One
Name
Quantity
38.9 g
Type
reactant
Smiles
OCCNN
Name
Quantity
52 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
425 mL
Type
solvent
Smiles
CCO
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of ten minutes
WASH
Type
WASH
Details
The last of this material was washed into the reaction flask with EtOH (50 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The golden-brown crystals which formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1CCO)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 45.57 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.